molecular formula C8H9N B122111 Indoline CAS No. 496-15-1

Indoline

Cat. No. B122111
CAS RN: 496-15-1
M. Wt: 119.16 g/mol
InChI Key: LPAGFVYQRIESJQ-UHFFFAOYSA-N
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Description

Indoline is a fundamental scaffold in medicinal chemistry and natural product synthesis. It is a structural motif present in a wide array of biologically active compounds, including alkaloids and pharmaceuticals. The indoline structure is characterized by a bicyclic ring system consisting of a benzene ring fused to a five-membered ring containing a nitrogen atom. This core is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as the antihypertensive drug pentopril, and is found in natural bioactive alkaloids like vinblastine, strychnine, (-)-physostigmine, ajmaline, and (+)-aspidospermidine .

Synthesis Analysis

Recent advances in the synthesis of indoline derivatives have been achieved through various strategies. One approach involves intramolecular dearomative oxidative coupling of indoles, which is a powerful method for constructing carbon-carbon bonds, particularly when forming vicinal quaternary stereocenters. This method has been applied in the total synthesis of complex indoline alkaloids, such as the tetracyclic compounds in the (-)-communesins series . Another strategy is the enantioselective gold-catalyzed synthesis of polycyclic indolines, which yields highly functionalized tetracyclic fused indolines with good enantiomeric excesses . Metal-free approaches, such as the phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation reaction, have also been developed for the synthesis of indoline derivatives . Additionally, solvent-free methods, like microwave-assisted N-arylation using low palladium catalyst loadings, have been employed for the modification of indoline structures .

Molecular Structure Analysis

The indoline scaffold features a C3 all-carbon quaternary stereocenter, which is often surrounded by a complicated polycyclic ring system. The presence of nitrogen atoms within the polycyclic rings can lead to synthetic difficulties due to their reactivity. The molecular structure of indoline derivatives can be manipulated through various synthetic methods to introduce different functional groups and to achieve the desired stereochemistry .

Chemical Reactions Analysis

Indoline and its derivatives undergo a variety of chemical reactions. For instance, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation demonstrates the reactivity of the indole ring at the 3-position . The hydroamination/Heck reaction sequence is another example of a highly regioselective one-pot synthesis of indoles starting from 2-chloroaniline . Furthermore, Fe(II)-catalyzed or UV-driven formal [2 + 2 + 1] cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3 have been used to synthesize polycyclic sulfonyl indolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives are influenced by their molecular structure and the substituents present on the indoline core. These properties are crucial for the biological activity and pharmacokinetic profile of indoline-based drugs. The introduction of various substituents can modulate the lipophilicity, acidity, and basicity of the indoline ring, which in turn affects its interaction with biological targets .

Scientific Research Applications

1. Development in Pharmaceuticals

Indoline structures are significant in the field of pharmaceutical research, particularly in the development of new drug scaffolds. They play a crucial role in treating various diseases, including cancer, bacterial infections, and cardiovascular diseases. Indoline derivatives have been highlighted for their anti-tumor, anti-bacterial, anti-inflammatory properties, and usage as analgesics (Wei et al., 2023).

2. Anticancer Drug Discovery

Indoline is recognized as a privileged structure in the design of anticancer drugs. Its versatility is evident in its presence in compounds that induce antiproliferative effects through various mechanisms. Research has expanded its applicability to the design of dual inhibitors and PROTACs (Proteolysis-targeting chimeras), demonstrating its significant role in preclinical and clinical investigations in cancer therapy (Thakur et al., 2019).

3. Synthesis Strategies

The synthesis of indoline is crucial due to its role as an intermediate in angiotensin-converting enzyme (ACE) inhibitor and antihypertensive drugs. Its ubiquitous presence in bioactive alkaloids makes its synthesis meaningful for new medicinal applications. Recent advances in synthesis methodologies, including Cu- and Pd-catalyzed reactions, have been explored for indoline derivatives (Liu et al., 2010).

4. Photocatalytic Applications

Research has shown indoline derivatives' potential in photocatalytic applications. For instance, porphyrin dyes based on modified indoline donors have been developed for efficient dye-sensitized solar cells, showcasing indoline's role as a strong electron donor (Song et al., 2018).

5. Antibacterial Applications

Indoline derivatives have shown promising results in combating antibiotic resistance. Computational studies indicate that indoline-based compounds interact effectively with DNA gyrase B enzyme, making them potential antimicrobial drugs (Singh et al., 2019).

6. Alkaloid Synthesis

Indoline alkaloids are known for their potent biological activities. Innovative strategies like the cyclopropanation of enamines have been explored for constructing complex nitrogen-containing ring systems in indoline alkaloids, demonstrating the synthetic versatility of indoline (Zhang et al., 2011).

Safety And Hazards

Indoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole
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InChI

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2
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InChI Key

LPAGFVYQRIESJQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CNC2=CC=CC=C21
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Molecular Formula

C8H9N
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DSSTOX Substance ID

DTXSID9052133
Record name Indoline
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Molecular Weight

119.16 g/mol
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Physical Description

Brown liquid; [Alfa Aesar MSDS]
Record name Indoline
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Product Name

Indoline

CAS RN

496-15-1
Record name Indoline
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Record name 1H-Indole, 2,3-dihydro-
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Synthesis routes and methods I

Procedure details

4-Hydroxyindole was reduced with sodium cyanoborohydride and acetic acid to give 4-hydroxy, dihydroindole. A mixture of ethyl iodide (40 ml), potassium carbonate (1.09 gm, 7.8 mmole) and 4-hydroxy, dihydroindole (1.06 gm, 7.8 mmole) was refluxed for 2 hr. Excess ethyl iodide was evaporated under vacuum, water was added (10 ml) and the product was extracted with dichloromethane. Silica gel chromatography gave N-ethyl4-hydroxy-dihydroindole (0.30 gm, 23% yield) as a pale yellow solid.
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Synthesis routes and methods II

Procedure details

The tin and hydrochloric acid reduction of 5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indole to cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline suffers from low productivity in that it has not been possible to isolate more than 60-65% of crude product. Furthermore, this crude material is contaminated with 6-7% of trans-isomer and 1-2% of starting material. Purification by two recrystallizations is required to provide pure cis-isomer in 9% overall yield. Alternate methods of reducing the starting indole such as electrochemical-lead electrodes, diborane and sodium methoxide, and catalytic reduction with copper chromite catalyst provide from 50/50 cis/trans mixtures to 70/30 cis/trans mixtures of indoline. The stereoselectivity of the novel process of the present invention is thus completely unexpected particularly in view of the fact that ionic hydrogenation usually results in the formation of the thermodynamically more stable trans-isomer.
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cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline
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Synthesis routes and methods III

Procedure details

In a stainless steel reactor equipped with distillation column, 5.0 g of a commercially available amorphous aluminium silicate (KETJEN® C-25-W) consisting of 14.7% by weight of AL2O3 and 82.5% by weight of SiO2, and having a BET inner surface area of 547 m2 /g and a pore volume of 0.61 cm3 /g, are suspended in 130 g (117 ml) of 2-(2'-aminohenyl)ethanol using a magnetic stirrer. The suspension is heated to 220° C. Then, at a constant reaction temperature of 220° C. and under an initial pressure of 0.5 bar, the resultant indoline/water mixture is distilled off through the packed column at an average rate of 60 g of indoline per hour. During this distillation, the volume in the reactor is kept constant with a level probe by the continuous addition of fresh 2-(2'-aminophenyl)ethanol. The reduction in the distillation rate caused by the formation of high-boiling by-products is compensated for by gradually lowering the pressure for maintaining the distillation rate over the duration of the experiment form 0.5 to 0.07 bar. After a reaction time of 150 hours, the addition of 2-(2'-aminophenyl)ethanol is discontinued and the indoline present in the reactor is distilled off under reduced pressure affording 9.0 kg of indoline in 99.5% purity as distillate. 55 g of high-boiling by-products of unknown constitution are obtained as distillation residue. The yield of indoline is 98-99% of theory.
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Synthesis routes and methods IV

Procedure details

Into a 100 ml reaction flask equipped with a condenser, a thermometer and a stirrer, 15.56 g (0.1 mol) of 2-chlorophenethylamine, 22.0 g (0.11 mol) of a 20% sodium hydroxide aqueous solution and 0.176 g (0.5 mol %) of quinoline copper were charged, and reacted at 110° C. for 8 hours. The reaction mixture thereby obtained was subjected to liquid separation to separate the aqueous layer from the organic layer. The organic layer was washed with an acid and distilled to obtain 11.4 g of indoline (boiling point: 94°-95° C./11 mmHg). The purity was 99.5%, and the yield was 96%.
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,000
Citations
D Zhang, H Song, Y Qin - Accounts of chemical research, 2011 - ACS Publications
… by our total synthesis of structurally intriguing indoline alkaloids such as N-acetylardeemin, … of these indoline alkaloids. Discussion of the total syntheses of these indoline alkaloids …
Number of citations: 419 pubs.acs.org
W Zi, Z Zuo, D Ma - Accounts of Chemical Research, 2015 - ACS Publications
Conspectus Indole alkaloids, one of the largest classes of alkaloids, serve as an important and rich source of pharmaceuticals and have inspired synthetic chemists to develop novel …
Number of citations: 318 pubs.acs.org
D Liu, G Zhao, L Xiang - European Journal of Organic …, 2010 - Wiley Online Library
… In 2005, we isolated indoline derivatives oleracein A–D (… the approaches for the synthesis of indoline and its derivatives. To … in synthesizing indoline is the cyclization of the indoline ring …
TB Hua, C Xiao, QQ Yang, JR Chen - Chinese Chemical Letters, 2020 - Elsevier
… another oxidative kinetic resolution of 2-substituted indoline derivatives 8 based on a self-… indoline (S)-8 to iminium intermediate 10 generated from the condensation reaction of indoline …
Number of citations: 47 www.sciencedirect.com
J Feng, K Ablajan, A Sali - Tetrahedron, 2014 - Elsevier
An efficient and clean reaction process was developed for the convenient and cheap synthesis of spirooxindole derivatives. One-pot reactions of isatins, malononitrile (or ethyl …
Number of citations: 73 www.sciencedirect.com
Z Gan, PT Reddy, S Quevillon… - Angewandte Chemie …, 2005 - Wiley Online Library
… indoline-alkaloid-like complex polycyclic compounds in a high-throughput manner. Indole and indoline … and upon selective removal of the indoline protecting group, the substrate could …
Number of citations: 79 onlinelibrary.wiley.com
H Abou-Hamdan, C Kouklovsky, G Vincent - Synlett, 2020 - thieme-connect.com
This Account summarizes our involvement in the development of dearomatization reactions of indoles that has for origin a total synthesis problematic. We present the effort from our …
Number of citations: 36 www.thieme-connect.com
MJ Nieto, HK Lupton - Current Medicinal Chemistry, 2021 - ingentaconnect.com
… indoline… indoline is a scaffold with significantly less historical studies and FDA-approved drugs and it has attracted new interest in drug design and development. In recent years, indoline…
Number of citations: 14 www.ingentaconnect.com
L Wang, Y Shao, Y Liu - Organic letters, 2012 - ACS Publications
… reagents to indoles provides the indoline scaffold in only one step … of indoline 2, and the results are shown in Figure 1. An N-benzyl-protected indole reacted smoothly to afford indoline …
Number of citations: 29 pubs.acs.org
K Parthasarathy, C Praveen, C Balachandran… - Bioorganic & medicinal …, 2013 - Elsevier
Cu(OTf) 2 catalyzed efficient synthesis of spiropyrano[3,2-b]pyran-4(8H)-ones is accomplished via one-pot three component reaction between isatin, kojic acid and active methylenes. …
Number of citations: 80 www.sciencedirect.com

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